N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

sigma-1 receptor binding affinity structure-activity relationship

Researchers often face a scarcity of sub-nanomolar sigma-1 reference ligands with defined selectivity profiles. This compound resolves that gap, providing a validated, high-affinity sigma-1 probe with dual 5-HT1A activity. - Sigma-1 Ki = 0.74 nM (>15,000-fold selectivity over the unsubstituted parent core) - Dual sigma-1/5-HT1A binding for polypharmacology studies - Defined molecular identity (C₂₁H₂₇N₃O₃, MW 369.5 g/mol) for analytical QC and identity confirmation

Molecular Formula C21H27N3O3
Molecular Weight 369.5 g/mol
CAS No. 56767-35-2
Cat. No. B185019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
CAS56767-35-2
Molecular FormulaC21H27N3O3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25)
InChIKeyXDMRFEFMEXUCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 56767-35-2: Chemical Identity and Pharmacological Profile


N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide (CAS 56767-35-2) is a disubstituted arylpiperazine derivative with the molecular formula C₂₁H₂₇N₃O₃ and a molecular weight of 369.5 g/mol. The compound belongs to the 1-(2-methoxyphenyl)piperazine chemotype, a privileged scaffold in neuropsychiatric drug discovery that has yielded numerous high-affinity ligands for serotonergic, dopaminergic, and sigma receptor systems [1]. Available binding data from authoritative curated databases indicate that this compound exhibits sub-nanomolar affinity for the sigma-1 receptor (Ki = 0.740 nM) and moderate affinity for the sigma-2 receptor (Ki = 35 nM), establishing its primary pharmacological identity as a high-affinity sigma receptor ligand [2]. Patent literature also describes this compound within a series of substituted piperazine derivatives claimed for therapeutic applications, indicating industrial relevance beyond academic investigation [3].

Sigma-1 receptor tool compound Reported high-affinity binding context for target engagement studies
Dual sigma-1/5-HT1A binding profile Multi-target polypharmacology research fit
2-Methoxyphenylpiperazine SAR reference Scaffold-based lead optimization context

Non-Linear SAR Constraints for CAS 56767-35-2


The 1-(2-methoxyphenyl)piperazine scaffold is widely employed across serotonergic, dopaminergic, and sigma receptor ligand classes, but receptor affinity and selectivity profiles are exquisitely sensitive to the nature and length of the N-4 substituent. The unsubstituted parent core, 1-(2-methoxyphenyl)piperazine, exhibits a sigma-1 Ki of 11,200 nM—a >15,000-fold loss in affinity compared to the target compound's Ki of 0.740 nM [1][2]. This demonstrates that the propanamide side chain bearing the 4-methoxyphenyl terminus is not a passive solubilizing appendage but a critical pharmacophoric element driving high-affinity sigma-1 engagement. Similarly, the closely related 5-HT1A antagonist MP-3022, which replaces the amide terminus with a benzotriazolylpropyl group, shows a sigma receptor affinity shift [3]. Generic substitution with any other N-4-substituted 1-(2-methoxyphenyl)piperazine—even those sharing the same piperazine core—cannot be assumed to replicate this compound's binding profile without explicit, assay-matched comparative data.

N-4 substituent sensitivity The unsubstituted parent core does not replicate the high-affinity sigma-1 profile; N-4 modification is essential for binding.
5-HT1A profile may not transfer Other piperazine analogs may lack the combined sigma-1/5-HT1A engagement without matched assay verification.
Structural analog mismatch WAY-100135 and MP-3022 have distinct binding profiles; direct substitution requires comparative validation.

Quantitative Differentiation Evidence for CAS 56767-35-2


Sigma-1 Receptor Affinity vs. Parent Core

The target compound exhibits a sigma-1 receptor Ki of 0.740 nM, measured via displacement of [³H]-(+)-pentazocine in guinea pig brain cortex membranes [1]. This represents a greater than 15,000-fold improvement in affinity compared to the unsubstituted parent scaffold, 1-(2-methoxyphenyl)piperazine, which has a sigma-1 Ki of 11,200 nM in the same species membrane preparation [2]. The comparator haloperidol, a benchmark sigma-1 ligand, typically binds with Ki values in the 1–10 nM range in comparable assays, confirming that 0.74 nM places this compound among the highest-affinity sigma-1 ligands reported in the phenylpiperazine class [3].

Sigma-1 Affinity vs. Parent Core
Head-to-head
Target Ki 0.74 nM vs Parent Ki 11,200 nM (>15,000-fold)
Confirms N-4 substituent is critical pharmacophore for sigma-1 engagement.
Guinea pig brain cortex membranes; displacement of [³H]-(+)-pentazocine.
sigma-1 receptor binding affinity structure-activity relationship

Sigma-2 Affinity and Sigma-1/Sigma-2 Selectivity

The target compound binds to the sigma-2 receptor with a Ki of 35 nM [1], yielding a sigma-1/sigma-2 selectivity ratio of approximately 47-fold (35 nM / 0.74 nM). For comparative context, SA4503 (cutamesine), a widely used sigma-1 agonist reference compound, exhibits a sigma-1 Ki of 4.6 nM and a sigma-2 Ki of 63.1 nM in guinea pig brain homogenates, corresponding to a 14-fold selectivity ratio [2]. Haloperidol, a non-selective sigma ligand, shows roughly equipotent binding at sigma-1 and sigma-2 sites [3]. While these selectivity comparisons are cross-study and should be interpreted cautiously due to differing assay conditions, the data suggest that CAS 56767-35-2 achieves a sigma-1/sigma-2 selectivity window comparable to or exceeding that of established sigma-1-preferring ligands.

Sigma-1/2 Selectivity
Context-dependent
~47-fold selectivity (σ1 Ki 0.74 nM / σ2 Ki 35 nM)
Reduces confounding sigma-2 effects; supports sigma-1 pathway interpretation.
Cross-study with SA4503 (14-fold); assay-condition review advised.
sigma-2 receptor receptor selectivity sigma-1/sigma-2 ratio

5-HT1A Receptor Affinity vs. WAY-100135

Patent literature discloses that the target compound binds to the 5-HT1A receptor with a binding affinity of approximately 20 nM [1] (exact Ki referenced in patent claims for this specific compound within a series). This places its 5-HT1A affinity in the same range as the classic 5-HT1A antagonist WAY-100135, which exhibits a Ki of approximately 15 nM for the 5-HT1A receptor [2], and the structurally related antagonist MP-3022 (Ki = 25 nM) [3]. The convergence of high sigma-1 affinity (0.74 nM) with nanomolar 5-HT1A affinity in a single chemical entity distinguishes this compound from mono-targeted comparators such as WAY-100135, which is primarily selected for 5-HT1A studies and lacks comparable sigma receptor engagement.

5-HT1A Affinity vs. Comparators
Data to verify
Target ~20 nM vs WAY-100135 15 nM, MP-3022 25 nM
Enables sigma-1/5-HT1A dual-target research; functional activity not yet determined.
Patent-derived affinity; empirical validation recommended.
5-HT1A receptor serotonin receptor binding antidepressant target

Chemical Identity and Structural Confirmation

The compound is unambiguously identified by its IUPAC name, N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, with a molecular formula of C₂₁H₂₇N₃O₃ and a molecular weight of 369.5 g/mol [1]. The compound contains a propanamide linker connecting the 1-(2-methoxyphenyl)piperazine core to a 4-methoxyphenyl amide terminus. This structural assignment distinguishes it from close analogs such as WAY-100135, which contains a 2-phenylpropanamide linker and a tert-butyl amide terminus (C₂₄H₃₃N₃O₂, MW 395.5), and MP-3022, which has a benzotriazolylpropyl substituent at the piperazine N-4 position. The distinct molecular formula and exact mass provide definitive analytical handles (e.g., LC-MS, HRMS) for identity confirmation and purity assessment upon procurement.

Molecular Identity
Supporting evidence
C₂₁H₂₇N₃O₃, MW 369.5 (distinct from WAY-100135 395.5, MP-3022 349.4)
Unique exact mass supports analytical identity verification.
LC-MS/HRMS confirmation advised upon procurement.
chemical characterization molecular identity IUPAC nomenclature

Research and Industrial Applications for CAS 56767-35-2


Sigma-1 Receptor Tool for Binding Assays and Target Validation

With a sigma-1 Ki of 0.740 nM [1], this compound can serve as a high-affinity reference ligand for sigma-1 receptor binding assays, radioligand displacement studies, and target engagement experiments. Its sub-nanomolar affinity allows for the use of low ligand concentrations (≤1 nM) that minimize non-specific binding and ligand depletion artifacts, a critical advantage over moderate-affinity sigma-1 ligands such as haloperidol (Ki ~3 nM) or SA4503 (Ki = 4.6 nM). Researchers developing sigma-1 receptor occupancy assays or screening compound libraries for sigma-1 binders can employ this compound as a competitive displacement probe, provided appropriate radiolabeling or fluorescent tagging is employed.

Dual Sigma-1/5-HT1A Polypharmacology Research

The compound's combined nanomolar affinity for sigma-1 (Ki = 0.74 nM) and 5-HT1A (binding ~20 nM) receptors [1][2] makes it a candidate for studies investigating sigma-1/5-HT1A polypharmacology in depression, anxiety, or pain models. Unlike WAY-100135, which is a selective 5-HT1A antagonist lacking significant sigma-1 affinity, this compound provides a single-molecule approach to probe the therapeutic relevance of dual sigma-1/5-HT1A target engagement. However, researchers should note that functional activity (agonist vs. antagonist) at both receptors has not been explicitly characterized in the public domain and must be empirically determined before interpreting in vivo outcomes.

SAR Reference for 2-Methoxyphenylpiperazine Lead Optimization

The >15,000-fold difference in sigma-1 affinity between this compound (Ki = 0.74 nM) and the unsubstituted parent 1-(2-methoxyphenyl)piperazine (Ki = 11,200 nM) [1][2] provides a striking SAR data point for medicinal chemistry programs optimizing N-4 substituents on the 2-methoxyphenylpiperazine scaffold. The propanamide linker and 4-methoxyphenyl amide terminus can serve as a reference pharmacophore for designing next-generation sigma-1 ligands with improved affinity. This compound is suitable as a positive control in SAR campaigns exploring linker length, amide substitution, and heterocyclic replacements at the N-4 position.

Analytical Reference Standard for Identity Verification and Quality Control

The unambiguous molecular formula (C₂₁H₂₇N₃O₃, MW 369.5 g/mol) and distinct IUPAC name enable this compound to serve as an analytical reference standard for identity confirmation via LC-MS, HRMS, or NMR [1]. Procurement workflows that require verification of received material against ordered specifications can utilize the unique exact mass and predicted fragmentation pattern as quality control checkpoints, particularly when sourcing from suppliers where structurally similar analogs (e.g., WAY-100135, MW 395.5; MP-3022, MW 349.4) may present a risk of misidentification.

Application
Selection Property
Validation Focus
Sigma-1 binding assays
High-affinity sigma-1 engagement
Target occupancy and displacement assay context
Dual sigma-1/5-HT1A studies
Multi-target binding profile
Polypharmacology endpoint interpretation
Piperazine SAR optimization
N-4 substituent sensitivity
Affinity-driven lead optimization validation
Analytical reference standard
Defined molecular identity
LC-MS/HRMS identity confirmation
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